2-anilino-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-anilino-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C21H18N6O2 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.14912384 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Directing Group in C-H Amination
2-(Pyridin-2-yl) aniline, a compound structurally similar to 2-anilino-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide, has been utilized as a new, removable directing group in C-H amination reactions mediated by cupric acetate. This method effectively aminates β-C(sp2)-H bonds of benzamide derivatives with various amines, demonstrating good functional group tolerance in air (Zhao et al., 2017).
Cyclin-Dependent Kinase Inhibitors
Compounds with structural similarities to this compound have been synthesized and evaluated for their ability to inhibit cyclin-dependent kinases (CDKs). These inhibitors have shown potent activity, inhibiting CDK2 with very low nanomolar Ki values (McIntyre et al., 2010).
Antiproliferative Activity Towards Cancer Cell Lines
2-Anilino-4-(benzimidazol-2-yl)-pyrimidines, related structurally to the compound , have been synthesized and shown to inhibit several cancer-related protein kinases. These derivatives exhibited significant antiproliferative activity for various cancer cell lines at submicromolar concentrations (Determann et al., 2012).
Antitumor Activity
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, structurally similar to this compound, have been designed and assessed for their antitumor activity. These compounds exhibited promising antitumor properties in vitro (Maftei et al., 2016).
Pneumocystis Carinii and Toxoplasma Gondii Inhibitors
Compounds structurally related to this compound have been studied as potential inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. These compounds have shown promising results in inhibiting the growth of T. gondii cells in culture at nanomolar concentrations (Gangjee et al., 1999).
Mechanism of Action
Future Directions
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, materials science, and organic synthesis .
Properties
IUPAC Name |
2-anilino-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-27(14-18-25-26-19(29-18)15-8-4-2-5-9-15)20(28)16-12-22-21(23-13-16)24-17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXHXRMWVZLXTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN=C(O1)C2=CC=CC=C2)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.